

Introduction: The Strategic Value of the Trifluoromethoxy Moiety

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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)acetic acid

Cat. No.: B569983

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In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.^{[1][2]} **2-(Trifluoromethoxy)acetic acid** (CAS: 69105-00-6) is a key building block that provides a direct and efficient route to introduce the trifluoromethoxyethyl moiety into a wide array of molecular scaffolds.

The utility of the -OCF₃ group stems from its distinct combination of properties. It is highly electronegative due to the three fluorine atoms, yet it is significantly more lipophilic than its trifluoromethyl (-CF₃) counterpart.^{[1][3]} This unique electronic and steric profile allows medicinal chemists to fine-tune critical drug attributes, including metabolic stability, membrane permeability, and binding affinity to biological targets.^[3] The presence of the -OCF₃ group can shield susceptible parts of a molecule from metabolic degradation, thereby increasing its in-vivo half-life. This guide provides a comprehensive technical overview of **2-(Trifluoromethoxy)acetic acid**, from its fundamental properties to its application and synthesis, designed to empower researchers in leveraging its full potential.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis and process development. **2-(Trifluoromethoxy)acetic acid** is typically a clear, colorless liquid or semi-solid under standard conditions.^{[4][5]}

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	69105-00-6	[4][6][7]
Molecular Formula	C ₃ H ₃ F ₃ O ₃	[5][6][7]
Molecular Weight	144.05 g/mol	[6][7]
IUPAC Name	2-(trifluoromethoxy)acetic acid	[4][6]
Physical Form	Solid, semi-solid, or clear colorless liquid	[4][5]
Boiling Point	84 °C @ 33 mm Hg	[8]
Density	~1.5014 g/mL @ 25 °C	[8]
Storage	Sealed in dry, 2-8°C	[4][7]

Spectroscopic Characterization

While specific spectra for this compound are not widely published in databases, its structure allows for predictable spectroscopic signatures:

- ¹H NMR: The spectrum would be characterized by a singlet corresponding to the two methylene protons (-CH₂-) adjacent to the carbonyl and the trifluoromethoxy group. Its chemical shift would likely appear downfield due to the influence of the adjacent electronegative oxygen atoms.
- ¹⁹F NMR: A sharp singlet would be observed for the three equivalent fluorine atoms of the -OCF₃ group. This technique is particularly useful for confirming the presence and purity of fluorinated compounds.[9]
- ¹³C NMR: Three distinct signals would be expected: one for the carbonyl carbon (-COOH), one for the methylene carbon (-CH₂-), and one for the trifluoromethyl carbon (-CF₃), which would likely appear as a quartet due to C-F coupling.
- Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 144.0034, with characteristic fragmentation patterns including the loss of the carboxyl group (-COOH).

[6]

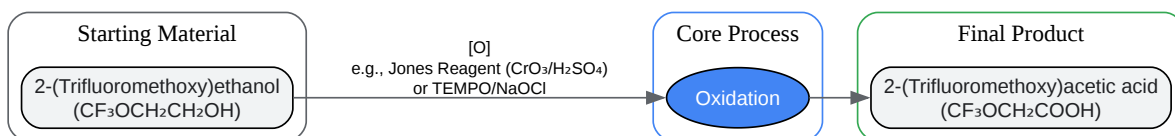
- Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch for the carboxylic acid ($\sim 3000\text{ cm}^{-1}$), a sharp C=O stretch ($\sim 1700\text{-}1750\text{ cm}^{-1}$), and strong C-F stretching vibrations.

Synthesis Methodology: A Plausible Oxidative Approach

Detailed, peer-reviewed synthesis procedures for **2-(Trifluoromethoxy)acetic acid** are not readily available in the surveyed literature. However, a logical and commonly employed synthetic strategy in organic chemistry involves the oxidation of a primary alcohol to a carboxylic acid. Therefore, a highly plausible route originates from the corresponding alcohol, 2-(Trifluoromethoxy)ethanol (CAS 362631-84-3).[10][11]

The oxidation of 2-(Trifluoromethoxy)ethanol would yield the desired carboxylic acid.[12][13]

This transformation can be achieved using various established oxidative reagents.



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Caption: Proposed synthesis workflow for **2-(Trifluoromethoxy)acetic acid**.

Experimental Protocol: Representative Oxidation of 2-(Trifluoromethoxy)ethanol

Disclaimer: This protocol is a representative example based on standard organic synthesis principles and has not been optimized for this specific substrate. All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

- **Reaction Setup:** To a stirred solution of 2-(Trifluoromethoxy)ethanol (1.0 eq) in acetone at 0°C in a three-necked flask equipped with a dropping funnel, add Jones reagent (CrO₃ in aqueous H₂SO₄) dropwise.
- **Monitoring:** Maintain the temperature below 10°C during the addition. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The persistence of an orange/brown color indicates an excess of the oxidant.
- **Quenching:** Once the reaction is complete, quench the excess oxidant by the careful addition of isopropanol until the solution turns from orange/brown to green.
- **Work-up:** Remove the acetone under reduced pressure. Dilute the remaining aqueous layer with water and extract the product with an organic solvent such as ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation or column chromatography to yield pure **2-(Trifluoromethoxy)acetic acid**.

Reactivity and Applications in Drug Design

The true value of **2-(Trifluoromethoxy)acetic acid** lies in its dual functionality: a reactive carboxylic acid handle and a metabolically robust trifluoromethoxy tail. This combination makes it an ideal building block for introducing the CF₃O-CH₂- moiety into drug candidates.

Chemical Reactivity

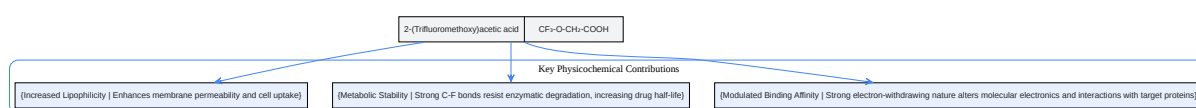
The carboxylic acid group undergoes standard transformations, providing access to a variety of derivatives:

- **Amide Formation:** Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt) yields the corresponding amides. This is the most common application in drug discovery for linking the fragment to an amine-containing core.
- **Esterification:** Reaction with alcohols under acidic conditions (e.g., Fischer esterification) produces esters.

- **Acid Chloride Formation:** Treatment with reagents like thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$) converts the acid to the more reactive acid chloride, which can then be used for acylation reactions.

The Role of the $-\text{OCF}_3$ Group in Medicinal Chemistry

The incorporation of the trifluoromethoxy group is a deliberate strategy to enhance drug-like properties.^{[2][3]}



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Caption: Key contributions of the trifluoromethoxy group to drug candidates.

- **Enhanced Lipophilicity:** The $-\text{OCF}_3$ group is one of the most lipophilic substituents used in drug design, which can significantly improve a compound's ability to cross cellular membranes and the blood-brain barrier.^{[1][3]}
- **Metabolic Resistance:** The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes.^[1] This leads to improved metabolic stability, a longer plasma half-life, and potentially a lower required dose.
- **Tuning Acidity/Basicity:** As a potent electron-withdrawing group, the $-\text{OCF}_3$ moiety can lower the pK_a of nearby basic functional groups (e.g., amines), which can be critical for optimizing solubility and avoiding off-target interactions.

An example of a drug candidate containing a substituted acetic acid moiety derived from a trifluoromethoxy-containing scaffold is "GPR120 compound A," which features a 2-[...-chloro-5-

(trifluoromethoxy)phenyl...]-acetic acid structure and has been investigated for its anti-inflammatory and insulin-regulating effects.[\[14\]](#)

Safety, Handling, and Storage

2-(Trifluoromethoxy)acetic acid is a corrosive and hazardous chemical that requires careful handling.[\[6\]](#)[\[7\]](#) Adherence to established safety protocols is mandatory.

Table 2: GHS Hazard Information

Hazard Class	GHS Statement	Pictogram(s)
Acute Toxicity	H302: Harmful if swallowed	Danger
H312: Harmful in contact with skin		
H332: Harmful if inhaled		
Skin Corrosion	H314: Causes severe skin burns and eye damage	
Irritation	H335: May cause respiratory irritation	

Data sourced from PubChem and supplier Safety Data Sheets.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated chemical fume hood. Ensure an emergency eyewash station and safety shower are readily accessible.[\[7\]](#)[\[8\]](#)
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[\[8\]](#)
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[\[8\]](#)
 - Skin and Body Protection: Wear a lab coat or impervious clothing.[\[7\]](#)[\[8\]](#)
 - Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[\[8\]](#)

Storage and Stability

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[4][7][8] Recommended storage temperature is between 2°C and 8°C.[4][7] The product is stable under normal handling and storage conditions.[8]

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